Cas no 1368712-75-7 (1,4-difluoro-2-(2-isocyanatoethyl)benzene)

1,4-Difluoro-2-(2-isocyanatoethyl)benzene is a fluorinated aromatic isocyanate compound characterized by its reactive isocyanate (–NCO) group and difluoro-substituted benzene ring. This structure imparts enhanced electrophilic reactivity, making it a valuable intermediate in the synthesis of polyurethanes, coatings, and specialty polymers. The fluorine substituents contribute to improved thermal stability, chemical resistance, and lowered dielectric constants in derived materials. Its isocyanate functionality enables cross-linking with polyols, amines, or other nucleophiles, facilitating tailored polymer architectures. The compound is typically handled under controlled conditions due to its moisture sensitivity and reactivity. Applications include high-performance adhesives, elastomers, and advanced material formulations requiring fluorinated backbones.
1,4-difluoro-2-(2-isocyanatoethyl)benzene structure
1368712-75-7 structure
Product name:1,4-difluoro-2-(2-isocyanatoethyl)benzene
CAS No:1368712-75-7
MF:C9H7F2NO
Molecular Weight:183.154789209366
CID:5896149
PubChem ID:82280932

1,4-difluoro-2-(2-isocyanatoethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1,4-difluoro-2-(2-isocyanatoethyl)benzene
    • 1368712-75-7
    • EN300-1870151
    • インチ: 1S/C9H7F2NO/c10-8-1-2-9(11)7(5-8)3-4-12-6-13/h1-2,5H,3-4H2
    • InChIKey: LFIAJXZRILCFMQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1CCN=C=O)F

計算された属性

  • 精确分子量: 183.04957017g/mol
  • 同位素质量: 183.04957017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 29.4Ų

1,4-difluoro-2-(2-isocyanatoethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1870151-1.0g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
1g
$914.0 2023-06-01
Enamine
EN300-1870151-0.1g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
0.1g
$804.0 2023-09-18
Enamine
EN300-1870151-10.0g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
10g
$3929.0 2023-06-01
Enamine
EN300-1870151-0.25g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
0.25g
$840.0 2023-09-18
Enamine
EN300-1870151-0.05g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
0.05g
$768.0 2023-09-18
Enamine
EN300-1870151-0.5g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
0.5g
$877.0 2023-09-18
Enamine
EN300-1870151-2.5g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
2.5g
$1791.0 2023-09-18
Enamine
EN300-1870151-5.0g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
5g
$2650.0 2023-06-01
Enamine
EN300-1870151-1g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
1g
$914.0 2023-09-18
Enamine
EN300-1870151-10g
1,4-difluoro-2-(2-isocyanatoethyl)benzene
1368712-75-7
10g
$3929.0 2023-09-18

1,4-difluoro-2-(2-isocyanatoethyl)benzene 関連文献

1,4-difluoro-2-(2-isocyanatoethyl)benzeneに関する追加情報

Comprehensive Guide to 1,4-Difluoro-2-(2-isocyanatoethyl)benzene (CAS No. 1368712-75-7): Properties, Applications, and Industry Insights

1,4-Difluoro-2-(2-isocyanatoethyl)benzene (CAS No. 1368712-75-7) is a specialized aromatic compound featuring both isocyanate and difluorobenzene functional groups. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of high-performance polymers, agrochemicals, and pharmaceuticals. Its chemical reactivity and thermal stability have garnered significant attention from researchers and industrial chemists seeking innovative materials with tailored properties.

The growing demand for fluorinated compounds in modern chemistry has positioned 1,4-difluoro-2-(2-isocyanatoethyl)benzene as a compound of interest. Its molecular structure combines the electron-withdrawing effects of fluorine atoms with the versatile reactivity of the isocyanate group, enabling diverse applications. Recent studies highlight its potential in developing advanced coatings, adhesives, and specialty chemicals with enhanced durability and performance characteristics.

One of the most searched questions about this compound revolves around its synthesis methods. Industrial production typically involves multi-step reactions starting from 1,4-difluorobenzene derivatives, followed by controlled functionalization to introduce the isocyanatoethyl moiety. Researchers emphasize the importance of reaction optimization to achieve high yields while maintaining purity standards required for sensitive applications. The compound's storage conditions and handling protocols are also frequently discussed topics in professional forums.

In the context of sustainable chemistry, 1,4-difluoro-2-(2-isocyanatoethyl)benzene has been investigated for its role in developing eco-friendly materials. The fluorine atoms contribute to improved product longevity, potentially reducing material consumption over time. This aligns with current industry trends focusing on green chemistry principles and circular economy approaches. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound and ensure batch-to-batch consistency.

The pharmaceutical industry has shown particular interest in derivatives of 1368712-75-7 for drug discovery programs. The difluorobenzene scaffold is known to influence pharmacokinetic properties, while the isocyanate functionality provides a handle for further molecular diversification. Patent literature reveals numerous applications in developing small molecule therapeutics targeting various disease pathways. However, researchers emphasize the need for careful structure-activity relationship studies to maximize therapeutic potential.

From a material science perspective, this compound serves as a building block for high-performance polymers. When incorporated into polyurethane systems, it can impart unique thermal resistance and chemical stability properties. These materials find applications in demanding environments such as aerospace, automotive, and electronic encapsulation. The structure-property relationships of such polymers are active areas of research, with computational chemistry playing an increasingly important role in materials design.

Quality control of 1,4-difluoro-2-(2-isocyanatoethyl)benzene remains a critical consideration for industrial users. Standard specifications typically include parameters such as purity level (often ≥98%), moisture content, and residual solvent limits. Advanced analytical methods including gas chromatography and elemental analysis are employed to verify these parameters. The compound's spectral data (IR, UV-Vis) are well-documented in scientific literature, serving as important references for identification purposes.

Emerging applications in electronic materials have expanded the potential uses of this compound. Its incorporation into organic semiconductors and dielectric materials has shown promise in device performance enhancement. The fluorine atoms contribute to desirable electronic properties while the aromatic system provides structural rigidity. These developments align with current technological demands for flexible electronics and energy storage solutions.

For researchers working with CAS 1368712-75-7, understanding its reactivity patterns is essential. The isocyanate group readily participates in reactions with nucleophiles such as alcohols and amines, while the aromatic fluorine atoms can undergo selective substitution under appropriate conditions. This dual reactivity enables the creation of diverse molecular architectures. Recent publications have explored its use in click chemistry applications and polymer crosslinking reactions.

The commercial availability of 1,4-difluoro-2-(2-isocyanatoethyl)benzene has improved in recent years, with several specialty chemical suppliers offering it in research quantities. Procurement considerations often focus on supply chain reliability, technical support, and custom synthesis options. Safety data sheets provide comprehensive information about proper laboratory handling procedures and personal protective equipment requirements for working with this compound.

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